molecular formula C23H20N2O2S B3620614 4-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N-(3,5-dimethylphenyl)benzamide

4-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N-(3,5-dimethylphenyl)benzamide

Cat. No.: B3620614
M. Wt: 388.5 g/mol
InChI Key: KNWIAAUFAODCON-UHFFFAOYSA-N
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Description

4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-N-(3,5-dimethylphenyl)benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is an aromatic organic compound with a benzene-fused oxazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N-(3,5-dimethylphenyl)benzamide typically involves the reaction of 2-aminophenol with aldehydes or ketones to form the benzoxazole ring . This reaction is often catalyzed by metal catalysts, nanocatalysts, or ionic liquid catalysts under various conditions, such as reflux in water or organic solvents . The resulting benzoxazole derivative is then reacted with appropriate thiol and benzamide derivatives to form the final compound.

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N-(3,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the benzoxazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzoxazole ring or benzamide moiety are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., metal catalysts, nanocatalysts). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and reaction times to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced benzoxazole derivatives. Substitution reactions can result in a variety of functionalized benzoxazole compounds.

Mechanism of Action

The mechanism of action of 4-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N-(3,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . Its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N-(3,5-dimethylphenyl)benzamide include other benzoxazole derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-(1,3-benzoxazol-2-ylsulfanylmethyl)-N-(3,5-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-15-11-16(2)13-19(12-15)24-22(26)18-9-7-17(8-10-18)14-28-23-25-20-5-3-4-6-21(20)27-23/h3-13H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWIAAUFAODCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)CSC3=NC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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